4-Cyanobutylzinc bromide is an organozinc compound, a class of chemicals containing a zinc-carbon bond. Organozinc compounds are useful in organic synthesis for creating new carbon-carbon bonds. While 4-Cyanobutylzinc bromide itself might have limited use, similar organozinc compounds are employed in various reactions ().
4-Cyanobutylzinc bromide is available from chemical suppliers, often as a solution in a solvent like tetrahydrofuran (THF) (). This suggests potential use in research laboratories, but further details about specific applications are not publicly available.
4-Cyanobutylzinc bromide is an organozinc compound with the chemical formula CHBrN. It is characterized by a butyl group attached to a zinc atom, which is also bonded to a cyano group and a bromine atom. This compound is notable for its reactivity in various organic synthesis applications, particularly in carbon-carbon bond formation reactions. The presence of the cyano group enhances its utility as a nucleophile in synthetic chemistry.
4-Cyanobutylzinc bromide participates in several significant reactions:
4-Cyanobutylzinc bromide can be synthesized through several methods:
The applications of 4-cyanobutylzinc bromide are diverse:
Research into the interactions of 4-cyanobutylzinc bromide with various substrates is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in nucleophilic addition reactions and how it interacts with different electrophiles. These interactions can reveal insights into optimizing reaction conditions and improving yields in synthetic processes.
Several compounds share structural similarities with 4-cyanobutylzinc bromide, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Cyanopropylzinc bromide | Organozinc | Shorter alkyl chain; different reactivity profile |
2-Cyanoethylzinc bromide | Organozinc | Ethyl group instead of butyl; used in different reactions |
Benzylzinc chloride | Organozinc | Aromatic ring; utilized primarily in coupling reactions |
Methylzinc iodide | Organozinc | Methyl group; often used for nucleophilic substitutions |
The uniqueness of 4-cyanobutylzinc bromide lies in its specific combination of a cyano group with a butyl chain, which enhances its nucleophilicity and makes it particularly useful for targeted synthetic applications.
4-Cyanobutylzinc bromide is synthesized via direct zinc insertion into carbon-bromine bonds of alkyl bromides. This method leverages zinc dust (Zn⁰) and alkyl bromides (R-Br) under controlled conditions. Key steps include:
Table 1: Representative Synthesis Conditions
Component | Amount/Role | Solvent | Temperature | Yield |
---|---|---|---|---|
4-Bromobutyronitrile | 1.0 equiv | THF | 50°C | 70–85% |
Zinc dust | 1.5 equiv | — | — | — |
LiCl | 0.5–1.0 equiv | — | — | — |
This method avoids toxic reagents like copper cyanide, aligning with safer industrial practices.
Zinc’s reactivity is optimized through:
Mechanistic Insight:
The reaction proceeds via oxidative addition of R-Br to Zn⁰, followed by LiCl-mediated dissociation to yield soluble Zn(R)Br·LiCl.
4-Cyanobutylzinc bromide participates in cross-coupling reactions rather than direct functional group transformations. Key applications include:
4-Cyanobutylzinc bromide represents a significant organozinc compound characterized by a pentanenitrile group bonded to a zinc-bromide moiety [1] [2] [3]. The compound exhibits the molecular formula C₅H₈BrNZn with a molecular weight of 227.4 grams per mole [1] [2] [3]. The Chemical Abstract Service number for this compound is 226570-68-9 [2] [4].
The structural architecture of 4-cyanobutylzinc bromide features a zinc center coordinated in a two-coordinate linear arrangement [5] [6]. The zinc atom adopts sp hybridization, resulting in a linear molecular geometry around the metal center [5] [6]. The carbon-zinc bond length typically measures approximately 2.0 Ångström, while the bromine-zinc bond length extends to approximately 2.4 Ångström [5] [6]. The carbon-nitrogen triple bond within the cyano functional group maintains its characteristic length of 1.17 Ångström [7] [8].
Table 1: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₈BrNZn | [1] [2] [3] |
Molecular Weight (g/mol) | 227.4 | [1] [2] [3] |
Chemical Abstract Service Number | 226570-68-9 | [2] [4] |
Density (g/mL at 25°C) | 0.971 | [4] |
Appearance | Solution | [4] |
Solvent System | Tetrahydrofuran | [4] |
Concentration (typically available) | 0.5 M | [4] |
Storage Temperature | 2-8°C | [4] |
Flash Point | -21.2°C (THF solvent) | [4] |
The compound possesses an InChI Key of HJYQQTDSYHJSLL-UHFFFAOYSA-M, which serves as a unique identifier for computational chemistry databases [3] [4]. The parent compound relationship links to valeronitrile (pentanenitrile), with the zinc bromide component represented by CID 2778144 [1] [2].
Table 2: Structural Characteristics
Structural Feature | Value/Description | Reference |
---|---|---|
Zinc Coordination | Two-coordinate linear arrangement | [5] [6] |
Carbon-Zinc Bond Length (typical) | ~2.0 Å | [5] [6] |
Bromine-Zinc Bond Length (typical) | ~2.4 Å | [5] [6] |
Carbon-Nitrogen Triple Bond | 1.17 Å (C≡N) | [7] [8] |
Molecular Geometry around Zinc | Linear | [5] [6] |
Hybridization of Zinc | sp hybridization | [5] [6] |
InChI Key | HJYQQTDSYHJSLL-UHFFFAOYSA-M | [3] [4] |
The spectroscopic characterization of 4-cyanobutylzinc bromide relies on multiple analytical techniques that provide comprehensive structural information [9] [10]. Nuclear Magnetic Resonance spectroscopy serves as a primary characterization method for organozinc compounds, offering detailed insights into molecular structure and dynamics [9].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of 4-cyanobutylzinc bromide reveals multiple peaks corresponding to the alkyl chain protons [9] [10]. The spectroscopic data demonstrates the characteristic pattern expected for a pentyl chain attached to the zinc center. Deuterated chloroform or tetrahydrofuran typically serves as the Nuclear Magnetic Resonance solvent for these measurements [9] [10].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule [11] [9]. The spectra display distinct carbon signals for both the cyano carbon and the alkyl chain carbons, allowing for complete structural assignment of the organozinc compound [11] [9].
Infrared spectroscopy analysis focuses particularly on the carbon-nitrogen triple bond stretching vibration [7] [8]. For saturated nitriles such as 4-cyanobutylzinc bromide, the characteristic C≡N stretching peak appears in the range of 2240-2260 cm⁻¹ [7] [8]. This frequency range distinguishes saturated nitriles from aromatic nitriles, which typically exhibit C≡N stretching peaks between 2220-2240 cm⁻¹ due to conjugation effects [7].
Mass spectrometry provides precise molecular weight determination, with the exact mass calculated as 224.91315 Da [3]. This measurement confirms the molecular composition and serves as a definitive identification parameter for the compound.
Table 3: Spectroscopic Properties
Technique | Characteristic Signal/Peak | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | Multiple peaks for alkyl chain protons | [9] [10] |
¹³C Nuclear Magnetic Resonance | Carbon signals for cyano and alkyl carbons | [11] [9] |
Infrared Spectroscopy (C≡N stretch) | 2240-2260 cm⁻¹ (saturated nitrile) | [7] [8] |
Mass Spectrometry (exact mass) | 224.91315 Da | [3] |
Nuclear Magnetic Resonance solvent | Deuterated chloroform or tetrahydrofuran | [9] [10] |
The thermodynamic properties of 4-cyanobutylzinc bromide reflect the general characteristics observed in organozinc chemistry [12] [14]. The decomposition kinetics of organozinc compounds follow established patterns where thermal stability decreases with structural modifications and environmental conditions [12] [14].
Kinetic stability studies of organozinc compounds demonstrate that decomposition rates increase significantly with temperature elevation [12] [14]. The activation energy for thermal decomposition processes in organozinc systems typically ranges from moderate to high values, depending on the specific molecular structure and reaction conditions [15].
Thermodynamic analysis indicates that organozinc decomposition reactions generally exhibit positive enthalpy changes, suggesting endothermic processes that require energy input for initiation [15]. The entropy changes associated with decomposition typically show negative values, indicating decreased disorder during the degradation process [15].
The thermal decomposition mechanism of organozinc compounds involves homolytic cleavage of the carbon-zinc bond [12] [14]. This process generates zinc-containing species and organic radicals, which can undergo subsequent reactions depending on the reaction environment and temperature conditions [12] [14].
Research into organozinc thermal stability reveals that the presence of coordinating solvents such as tetrahydrofuran can influence decomposition pathways and kinetics [16] [12]. The solvent environment affects both the thermodynamic stability and the kinetic barriers to decomposition, making solvent selection crucial for compound stability.